molecular formula C10H10BrNO3 B1400467 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one CAS No. 1161500-21-5

5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B1400467
CAS No.: 1161500-21-5
M. Wt: 272.09 g/mol
InChI Key: AIQHWJYDZHPUAR-UHFFFAOYSA-N
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Description

The compound “5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery .


Chemical Reactions Analysis

Benzoxazoles are known to participate in various chemical reactions. Their reactivity can be influenced by the substituents attached to the benzoxazole core. For instance, the bromine atom could potentially be replaced in a nucleophilic aromatic substitution reaction .

Scientific Research Applications

Synthesis and Experimental Studies

5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one has been studied for its potential in synthesizing novel compounds with pharmacological applications. One study involved synthesizing new oxazolones with potential cytotoxicity and antimicrobial activity, indicating its utility in pharmaceutical research (Rosca, 2020).

Antioxidant Activity

Research on naturally occurring bromophenols isolated from marine algae identified compounds structurally similar to this compound. These compounds exhibited potent antioxidant activities, suggesting the potential use of similar compounds in food preservation and health supplements (Li et al., 2011).

Microwave-Assisted Synthesis

A study focused on microwave-assisted synthetic approaches to create derivatives of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, highlighting the role of this compound in developing diverse libraries of compounds for drug discovery programs (Chanda et al., 2012).

Antimicrobial Activity

The synthesis of oxazol-5(4H)-ones, including those containing this compound, has been explored for their potential antimicrobial properties. This research contributes to the development of new antibacterial and antifungal agents (Patel & Patel, 2011).

Industrial Process Scale-Up

In industrial contexts, compounds like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which share a structural resemblance to this compound, have been scaled up effectively for the manufacturing of therapeutic agents, illustrating its potential in large-scale pharmaceutical production (Zhang et al., 2022).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzoxazoles are known to interact with various biological targets and exhibit diverse biological activities .

Properties

IUPAC Name

5-bromo-3-(2-methoxyethyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-14-5-4-12-8-6-7(11)2-3-9(8)15-10(12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQHWJYDZHPUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromobenzo[d]oxazol-2(3H)-one (2.06 g), 1-bromo-2-methoxyethane (1.085 mL) and potassium carbonate (3.99 g) in acetonitrile (15 mL) was heated at 60° C. for 16 h. Water was added and the mixture was extracted with ethyl acetate (3 times). The organic layers were dried over magnesium sulfate, evaporated and purified by flash silica chromatography eluting with 5:1 isohexane/acetone to give the subtitled compound (1.359 g).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.085 mL
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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